3-(3-Methoxyphenyl)propan-1-amine
Overview
Description
3-(3-Methoxyphenyl)propan-1-amine is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
New Methods and Synthesis of Compounds
Research has demonstrated the synthesis of optically active intermediates for pharmaceutical applications using compounds related to 3-(3-Methoxyphenyl)propan-1-amine. For instance, (R)-1-(4-Methoxyphenyl)propan-2-amine was synthesized from d-alanine, showcasing a potential pathway for producing intermediates for drugs like (R,R)-formoterol (Wei Fan et al., 2008). Additionally, studies have focused on synthesizing nitrogen analogs of stilbene, such as (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, with applications in inhibiting melanin production, indicating potential uses in cosmetic and dermatological products (S. Choi et al., 2002).
Reactivity and Interaction with Amines
The reactivity of compounds like 3-methoxyphenyl 4-nitrophenyl thionocarbonates with alicyclic amines has been studied, revealing insights into the kinetics and mechanisms of these reactions. Such studies help in understanding the interaction of this compound-related compounds with other chemicals, which is crucial for their application in synthesis and manufacturing processes (E. Castro et al., 2001).
Functional Applications in Polymers and Materials
Modification of Polymers
Research has explored the functional modification of hydrogels through condensation reactions with various amine compounds, including aromatic amines. This modification process impacts the swelling behavior of polymers and enhances their thermal stability, indicating applications in material science and potentially in medical fields due to the observed antibacterial and antifungal activities of the modified polymers (H. M. Aly et al., 2015).
Synthesis of Propionamides
Studies on the synthesis of propionamides from compounds like 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionitrile have shown the potential of these compounds in possessing weak antibacterial activity. Such findings indicate the relevance of these syntheses in developing new materials with biological activity (N. S. Arutyunyan et al., 2014).
Visible Light-Mediated Chemical Reactions
The study of visible light-mediated Smiles rearrangements and annulations of non-activated aromatics, involving compounds like 3-(2-methoxyphenyl)propan-1-amine derivatives, has opened new pathways in chemical synthesis. These findings highlight the potential for developing novel synthetic methods under mild conditions, expanding the toolkit for chemical production and material modification (Connor A Lawson et al., 2020).
Mechanism of Action
Target of Action
A structurally similar compound, 4-methoxyamphetamine, is known to act as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects .
Mode of Action
Based on the similar compound 4-methoxyamphetamine, it can be inferred that it might interact with its targets (possibly serotonin and alpha receptors) to induce changes in the cellular environment .
Biochemical Pathways
Given its potential interaction with serotonin and alpha receptors, it might influence the serotoninergic pathways in the body .
Result of Action
Based on its potential interaction with serotonin and alpha receptors, it might influence neuronal signaling and potentially impact mood and behavior .
Biochemical Analysis
Biochemical Properties
It is known that the compound is extensively metabolized in HepaRG cells mainly via O-dealkylation, hydroxylation, glucuronidation, and combinations thereof . The enzymes CYP1A2, 2D6, 2C8, 2C19, and 3A4 are involved in the initial reactions of the compound .
Cellular Effects
It is known that similar compounds can have significant effects on cellular processes .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
The metabolic pathways of 3-(3-Methoxyphenyl)propan-1-amine involve enzymes such as CYP1A2, 2D6, 2C8, 2C19, and 3A4
Properties
IUPAC Name |
3-(3-methoxyphenyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,3,5,7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIXSQAFEPGHMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388690 | |
Record name | 3-(3-methoxyphenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18655-52-2 | |
Record name | 3-Methoxybenzenepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18655-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-methoxyphenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.